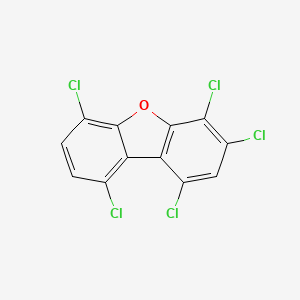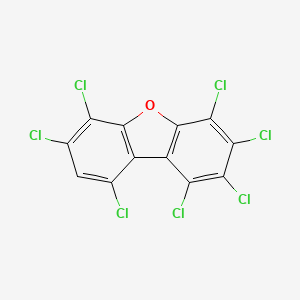
1,2,8,9-Tetrachlorodibenzofuran
Descripción general
Descripción
Chemical Reactions Analysis
The reactivity of TCDF is crucial for understanding its fate in the environment. One notable reaction involves the interaction with the methylidyne radical (CH). The CH radical can attack various C–X (X = C, Cl, H, O) bonds of TCDF via insertion modes, resulting in the formation of multiple products. The reaction is exothermic and spontaneous, leading to the production of 13 distinct compounds. The most favorable channel involves CH radical insertion into the C–C bond, except for C atoms attached to chlorine. These findings enhance our understanding of TCDF’s reactivity in the atmosphere .
Aplicaciones Científicas De Investigación
Toxicity and Environmental Impact
1,2,8,9-Tetrachlorodibenzofuran is a type of dioxin-like compound. Its toxicity and environmental impact have been extensively studied. For instance, the World Health Organization reevaluated human and mammalian toxic equivalency factors (TEFs) for dioxins and dioxin-like compounds, which include various polychlorinated biphenyls (PCBs) and tetrachlorodibenzofuran isomers (van den Berg et al., 2006).
Bioremediation and Detoxification
Research on the dechlorination and detoxification of hexachlorodibenzofuran by bacterial cultures such as Dehalococcoides ethenogenes Strain 195 indicates potential pathways for bioremediation of toxic polychlorinated dibenzo-p-dioxins and dibenzofurans (PCDD/Fs) (Liu & Fennell, 2008).
Effects on Wildlife and Ecosystems
Studies have been conducted to understand the long-term fate and bioavailability of 2,3,7,8-tetrachlorodibenzofuran in various environmental settings, such as littoral enclosures, and its effects on wildlife and ecosystems (Currie et al., 2000).
Molecular Interactions and Mechanisms
The interaction of 2,3,7,8-tetrachlorodibenzofuran with the aryl hydrocarbon receptor (AhR) and its subsequent effects have been a subject of study. This research provides insights into the molecular mechanisms of toxicity and potential drug targets for diseases like breast cancer (Zhang et al., 2009).
Human Health Implications
Investigations into the health effects of polybrominated dibenzo-p-dioxins (PBDDs) and dibenzofurans (PBDFs) offer insights that may be relevant to the health implications of chlorinated counterparts like 1,2,8,9-tetrachlorodibenzofuran (Birnbaum, Staskal, & Diliberto, 2003).
Analytical Methods and Standards
Studies like the interlaboratory comparison for the determination of chlorinated dibenzo-p-dioxins and dibenzofurans using regulatory methods provide a basis for standardized and accurate measurement of compounds like 1,2,8,9-tetrachlorodibenzofuran in various matrices (Wilken et al., 2008).
Propiedades
IUPAC Name |
1,2,8,9-tetrachlorodibenzofuran | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H4Cl4O/c13-5-1-3-7-9(11(5)15)10-8(17-7)4-2-6(14)12(10)16/h1-4H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHYCQUKMNPHFPT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C2=C1OC3=C2C(=C(C=C3)Cl)Cl)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H4Cl4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90220937 | |
| Record name | 1,2,8,9-Tetrachlorodibenzofuran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90220937 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,2,8,9-Tetrachlorodibenzofuran | |
CAS RN |
70648-22-5 | |
| Record name | 1,2,8,9-Tetrachlorodibenzofuran | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070648225 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,2,8,9-Tetrachlorodibenzofuran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90220937 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2,8,9-TETRACHLORODIBENZOFURAN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2M494JZ72W | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















